Sorafenib-galactosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Applications De Recherche Scientifique
Targeted Drug Delivery for Hepatocellular Carcinoma (HCC):
- Galactosamine (Gal) is used for targeting HCC due to its high binding affinity to asialoglycoprotein receptors (ASGPRs), which are overexpressed in HCC. Engineering nanoscale dendrimers anchored to galactosamine, loaded with anticancer agents like curcumin derivative (CDF), has demonstrated efficacy in selective delivery and enhanced drug uptake in HCC cell lines through ASGPR mediated endocytosis (Yousef, Alsaab, Sau, & Iyer, 2018).
Understanding Mechanisms of Sorafenib Resistance in Liver Cancer:
- Studies have explored the mechanisms of sorafenib resistance, such as PI3K/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition. This research is crucial for developing individualized therapeutic strategies for liver cancer patients resistant to sorafenib (Zhu, Zheng, Wang, & Chen, 2017).
Predictive and Prognostic Markers in HCC Treatment with Sorafenib:
- Research over ten years has investigated clinical and biological markers associated with prognosis in HCC treatment with sorafenib. Findings suggest that certain clinical parameters and biological biomarkers could be potential predictive factors of response to sorafenib in HCC (Marisi, Cucchetti, Ulivi, Canale, Cabibbo, Solaini, Foschi, De Matteis, Ercolani, Valgiusti, Frassineti, Scartozzi, & Casadei Gardini, 2018).
Combination Therapies to Overcome Sorafenib Resistance:
- Studies have suggested combining sorafenib with other therapies, such as gene therapy or inhibitors targeting specific pathways, to overcome resistance in HCC. Targeting both HIF-1α and HIF-2α is considered a promising strategy to enhance treatment efficacy (Méndez-Blanco, Fondevila, García-palomo, González‐Gallego, & Mauriz, 2018).
Sorafenib Efficacy in Various Cancer Types:
- Sorafenib has shown efficacy in various cancers, including renal cell carcinoma and osteosarcoma. Research has focused on identifying genes, enriched pathways, and molecular targets influenced by sorafenib exposure, providing insights into its mechanism of action and potential resistance pathways (Dai, Tang, Pan, Chen, Li, & Zhu, 2018).
Propriétés
Formule moléculaire |
C26H24ClF3N4O8 |
---|---|
Poids moléculaire |
612.94 |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Apparence |
Solid powder |
Synonymes |
Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.